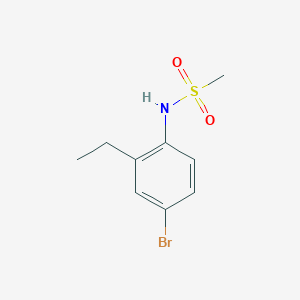
N-(4-bromo-2-ethylphenyl)methanesulfonamide
Übersicht
Beschreibung
N-(4-bromo-2-ethylphenyl)methanesulfonamide: is an organic compound with the molecular formula C9H12BrNO2S and a molecular weight of 278.17 g/mol . This compound is characterized by the presence of a bromine atom, an ethyl group, and a methanesulfonamide group attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-ethylphenyl)methanesulfonamide typically involves the reaction of 4-bromo-2-ethylaniline with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out at room temperature and is followed by purification steps such as washing with water and brine, drying over magnesium sulfate, and purification using flash chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and consistency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-bromo-2-ethylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the methanesulfonamide group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can produce sulfoxides or sulfides, respectively .
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-bromo-2-ethylphenyl)methanesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may be used in the development of new drugs or as a reference compound in biochemical assays .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science .
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-ethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The methanesulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom and ethyl group contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
- N-(4-chloro-2-ethylphenyl)methanesulfonamide
- N-(4-fluoro-2-ethylphenyl)methanesulfonamide
- N-(4-iodo-2-ethylphenyl)methanesulfonamide
Comparison: N-(4-bromo-2-ethylphenyl)methanesulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .
Eigenschaften
IUPAC Name |
N-(4-bromo-2-ethylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-3-7-6-8(10)4-5-9(7)11-14(2,12)13/h4-6,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVXCBNXSSNIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-2-(2-bromo-5-ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-ol](/img/structure/B5401070.png)
![Ethanesulfonic acid (5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-amide](/img/structure/B5401075.png)

![N-[3-(acetylamino)phenyl]-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B5401082.png)
![3-[(3-propylmorpholin-4-yl)carbonyl]benzonitrile](/img/structure/B5401092.png)
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5401096.png)
![4-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5401099.png)
![N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide](/img/structure/B5401103.png)
![5-[(3-methoxyphenoxy)methyl]-N-[(2R)-pyrrolidin-2-ylmethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5401109.png)

![(2R)-N-[1-methyl-1-(1-naphthyl)ethyl]tetrahydrofuran-2-carboxamide](/img/structure/B5401113.png)
![[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4H-thieno[3,2-b]pyrrol-5-yl)methanone](/img/structure/B5401133.png)

![3-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5401143.png)
